molecular formula C22H25FN2O3S B299217 N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide

N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide

Cat. No. B299217
M. Wt: 416.5 g/mol
InChI Key: DCVPUVRHKWZRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide is a chemical compound that is used in scientific research for its potential as a therapeutic agent. It is a sulfonamide-based compound that has been shown to have anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX leads to a decrease in pH, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inhibiting the growth of cancer cells. In addition, it has been shown to have a low toxicity profile in cell culture studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Its low toxicity profile also makes it a good candidate for further study. One limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer. Another direction is to study its mechanism of action in more detail to better understand how it inhibits CAIX. Additionally, further studies are needed to optimize its synthesis and develop more efficient methods for production.

Synthesis Methods

The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide involves a multistep process. The starting material is bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 2-fluoro-4-methylphenylsulfonamide to give the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with N-(2-chloroacetyl)pyrrolidine to give the desired compound.

Scientific Research Applications

N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inhibiting the growth of cancer cells.

properties

Product Name

N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide

Molecular Formula

C22H25FN2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H25FN2O3S/c1-15-6-10-18(11-7-15)29(27,28)25(21-5-3-2-4-19(21)23)14-22(26)24-20-13-16-8-9-17(20)12-16/h2-7,10-11,16-17,20H,8-9,12-14H2,1H3,(H,24,26)

InChI Key

DCVPUVRHKWZRKR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=CC=C4F

Origin of Product

United States

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